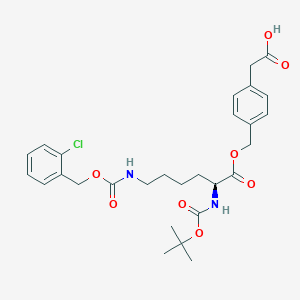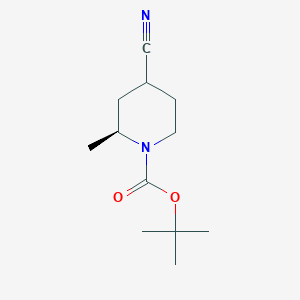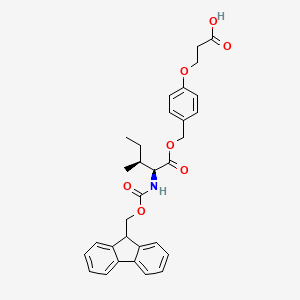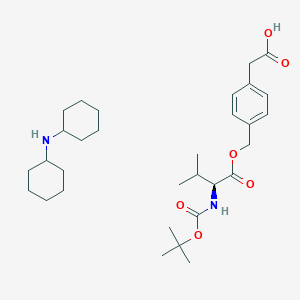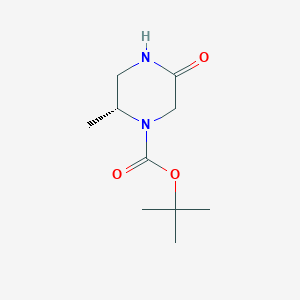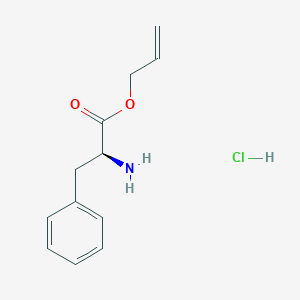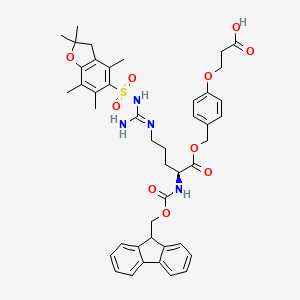
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is a derivative of the amino acid serine. It is an N-terminal protected reagent used in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group, and the tBu (tert-butyl) group is an acid-labile protecting group .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of “Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is C22H25NO5, and its molecular weight is 383.4 g/mol . The IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid .Chemical Reactions Analysis
“Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” is used in the total synthesis of an antibiotic, daptomycin, by cyclization via a chemoselective serine ligation .Physical And Chemical Properties Analysis
“Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH” appears as a white to off-white powder . Its melting point is between 123 - 130 °C .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH: is widely used in SPPS, which is a preferred method for synthesizing peptides and proteins . The Fmoc group protects the amino group during synthesis, and the tBu (tert-butyl) group protects the hydroxyl group of serine. This compound allows for the sequential addition of amino acids to a growing peptide chain, which can be later modified or combined with other biomolecules.
Drug Development
In the pharmaceutical industry, this compound is instrumental in creating peptide-based drugs . Its use in synthesizing peptides with specific sequences enables researchers to design and produce novel drugs with targeted therapeutic effects, particularly in the realm of precision medicine.
Biomaterials Production
The compound’s application extends to the development of peptide-based biomaterials . These materials have a broad range of uses, including tissue engineering, drug delivery systems, and wound healing applications. The ability to synthesize peptides with precise structures is crucial for creating biomaterials with desired properties.
Enzyme Function Studies
Researchers utilize this compound to synthesize peptides that mimic parts of enzyme substrates or inhibitors . These peptides are then used to study enzyme functions, understand their mechanisms, and develop enzyme-based applications.
Post-Translational Modification Mimetics
The compound is used to create peptides that mimic post-translational modifications (PTMs), which are chemical changes that occur to proteins after their synthesis . Studying PTMs is essential for understanding cellular processes and developing treatments for diseases where PTMs play a role.
Green Chemistry Applications
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH: contributes to greener chemical practices by enabling solid-phase synthesis, which reduces solvent use and waste production . This aligns with the principles of green chemistry, aiming to make chemical processes more environmentally friendly.
Mécanisme D'action
Target of Action
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH, also known as Fmoc-Ser(tBu)-OH, is primarily used in the synthesis of peptides . It is an N-terminal protected reagent , which means it prevents unwanted reactions from occurring at the N-terminal end of the peptide chain during synthesis. The primary targets of this compound are therefore the amino acids in the peptide chain that it is being used to synthesize.
Mode of Action
The compound interacts with its targets (the amino acids in the peptide chain) through a process known as peptide coupling . This involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. The Fmoc group protects the amino end of the amino acid, preventing it from reacting until it is selectively removed. The tBu (tert-butyl) group protects the side chain hydroxyl group of serine .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of this include the synthesis of proteins, which are made up of one or more peptide chains and have a wide range of functions in the body.
Pharmacokinetics
It’s worth noting that the compound is soluble in dmf (dimethylformamide), making it suitable for use in solid-phase peptide synthesis .
Result of Action
The result of the action of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH is the successful synthesis of peptide chains. This compound allows for the selective formation of peptide bonds without unwanted side reactions, leading to the creation of precise peptide sequences . These peptides can then go on to form proteins with a wide range of biological functions.
Action Environment
The action of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all influence the efficacy and stability of the compound. For example, the compound is typically stored below +30°C .
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35NO8/c1-32(2,3)41-20-28(30(36)39-18-21-12-14-22(15-13-21)38-17-16-29(34)35)33-31(37)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27-28H,16-20H2,1-3H3,(H,33,37)(H,34,35)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPIKBYFMYHRT-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-ser(tbu)-O-CH2-PH-och2-CH2-cooh | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

